molecular formula C9H7Br2FO2 B6341160 Ethyl 2,4-dibromo-6-fluorobenzoate CAS No. 773139-30-3

Ethyl 2,4-dibromo-6-fluorobenzoate

Cat. No.: B6341160
CAS No.: 773139-30-3
M. Wt: 325.96 g/mol
InChI Key: FDGSFMGULAKGQQ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dibromo-6-fluorobenzoate is an organic compound with the molecular formula C9H7Br2FO2 and a molecular weight of 325.96 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by bromine atoms, and the hydrogen at position 6 is replaced by a fluorine atom. This compound is commonly used in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dibromo-6-fluorobenzoate can be synthesized through a multi-step process involving the bromination and fluorination of benzoic acid derivatives. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The process may include:

  • Continuous flow reactors for bromination and fluorination steps to enhance reaction efficiency.
  • Use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration.
  • Implementation of purification techniques such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dibromo-6-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.

    Oxidation Reactions: It can undergo oxidation to form more oxidized derivatives such as carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of 2,4-dibromo-6-fluorobenzoic acid.

    Oxidation: Formation of more oxidized benzoic acid derivatives.

Scientific Research Applications

Ethyl 2,4-dibromo-6-fluorobenzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research

Mechanism of Action

The mechanism of action of ethyl 2,4-dibromo-6-fluorobenzoate involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: It may participate in pathways related to signal transduction, metabolic processes, and cellular regulation, depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 2,4-dibromo-6-fluorobenzoate can be compared with other similar compounds such as:

    Ethyl 2,4-dibromo-6-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and applications.

    Ethyl 2,4-dibromo-6-iodobenzoate:

    Ethyl 2,4-dibromo-6-methylbenzoate: Substitution with a methyl group, affecting its steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

ethyl 2,4-dibromo-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGSFMGULAKGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297971
Record name Ethyl 2,4-dibromo-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773139-30-3
Record name Ethyl 2,4-dibromo-6-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773139-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,4-dibromo-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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